

Avitinib maleate mechanism of action

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An In-Depth Technical Guide to the Core Mechanism of Action of Avitinib Maleate (AC0010)

Introduction

Avitinib maleate, also known as Abivertinib maleate or AC0010, is a third-generation, orally active, irreversible tyrosine kinase inhibitor (TKI) developed by ACEA Biosciences.[1] It represents a significant advancement in targeted cancer therapy, particularly for non-small cell lung cancer (NSCLC).[1] Unlike first and second-generation TKIs, Avitinib was specifically designed to selectively target activating mutations of the epidermal growth factor receptor (EGFR) as well as the T790M resistance mutation, while largely sparing wild-type (WT) EGFR. [2][3] This selectivity aims to overcome the acquired resistance mechanisms that often limit the efficacy of earlier EGFR inhibitors and to reduce the dose-limiting toxicities associated with the inhibition of wild-type EGFR in healthy tissues.[4]

Core Mechanism of Action

Avitinib maleate exerts its therapeutic effect through the potent and selective inhibition of mutant EGFR kinase activity. The core of its mechanism involves a two-step process characteristic of targeted covalent inhibitors:

- Reversible Binding: Avitinib, with its pyrrolopyrimidine-based structure, initially binds non-covalently to the ATP-binding pocket of the EGFR kinase domain. This reversible binding is driven by high-affinity interactions that properly orient the molecule within the active site.
- Irreversible Covalent Modification: Following initial binding, an acrylamide "warhead" on the Avitinib molecule acts as a Michael acceptor. It is positioned in close proximity to the thiol



group of the cysteine residue at position 797 (Cys797) within the EGFR active site.[5] A nucleophilic attack from Cys797 forms a permanent, covalent bond with Avitinib.[6] This irreversible binding locks the inhibitor in the ATP-binding site, permanently inactivating the kinase function of the receptor.

By irreversibly blocking the ATP-binding site, Avitinib prevents EGFR autophosphorylation and the subsequent activation of downstream pro-survival and proliferative signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.[1] This sustained inhibition ultimately leads to the suppression of tumor growth and the induction of apoptosis in cancer cells harboring the targeted EGFR mutations.[4]

Quantitative Data: Inhibitory Activity

The selectivity and potency of **Avitinib maleate** have been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency against clinically relevant EGFR mutations compared to its effect on wild-type EGFR.

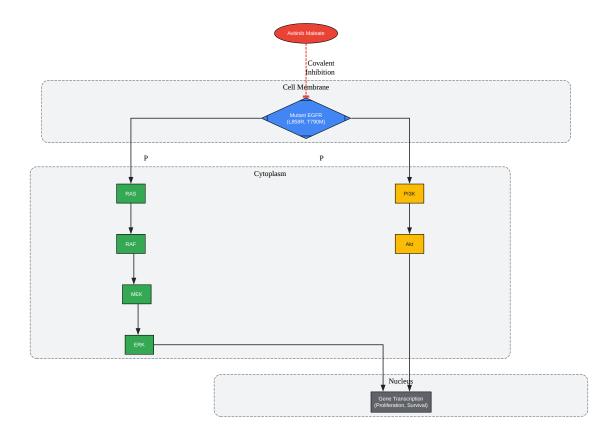
Target	IC50 (nM)	Selectivity vs. WT EGFR	
Enzymatic Assay			
EGFR (L858R activating mutation)	0.18	~42.7-fold	
EGFR (T790M resistance mutation)	0.18	~42.7-fold	
EGFR (Wild-Type)	7.68	1.0-fold	
Cellular Phosphorylation Assay			
NCI-H1975 (L858R/T790M)	7.3	~115-fold	
NIH/3T3 (TC32T8)	2.8	~298-fold	

Data synthesized from multiple sources. The selectivity is calculated based on the ratio of WT EGFR IC50 to mutant EGFR IC50.

Signaling Pathway Inhibition



Avitinib's covalent binding to mutant EGFR effectively halts the signal transduction cascade that drives tumor cell proliferation and survival.



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Caption: Avitinib inhibits mutated EGFR, blocking PI3K/Akt and MAPK pathways.

Experimental Protocols

Disclaimer: The following protocols are synthesized from the methods sections of published research, primarily from Xu et al., Mol Cancer Ther, 2016. They are intended as a guide and may require optimization for specific laboratory conditions.

Cellular EGFR Phosphorylation Inhibition Assay (Western Blot)



This assay quantifies the ability of Avitinib to inhibit the autophosphorylation of EGFR and downstream signaling proteins in cancer cell lines.

Materials:

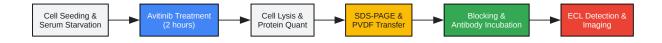
- Cell Lines: NCI-H1975 (human NSCLC, harboring L858R/T790M EGFR mutations), A549 (human NSCLC, WT EGFR).
- Reagents: Avitinib maleate (AC0010), DMSO, cell culture medium (e.g., RPMI-1640), Fetal Bovine Serum (FBS), RIPA lysis buffer, protease and phosphatase inhibitor cocktails, BCA Protein Assay Kit.
- Antibodies: Primary antibodies against p-EGFR (Tyr1068), total EGFR, p-Akt (Ser473), total Akt, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., β-actin). HRPconjugated secondary antibodies.
- Equipment: Cell culture incubator, SDS-PAGE equipment, Western blot transfer system, PVDF membranes, chemiluminescence detection system.

Procedure:

- Cell Culture and Treatment: Plate NCI-H1975 or A549 cells and grow to 70-80% confluency.
 Serum-starve the cells for 16-24 hours. Treat cells with varying concentrations of Avitinib
 maleate (e.g., 0.13 nM to 2 μM) or DMSO vehicle control for 2 hours.
- Cell Lysis: Place plates on ice, wash cells with ice-cold PBS, and lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli sample buffer, and boil for 5 minutes. Separate 20-30 μg of protein per lane on a 4-20% polyacrylamide gel.
 Transfer the separated proteins to a PVDF membrane.
- Immunoblotting:



- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies (typically diluted 1:1000 in blocking buffer)
 overnight at 4°C with gentle agitation.
- Wash the membrane three times with TBST.
- Incubate with the appropriate HRP-conjugated secondary antibody (typically diluted 1:2000 to 1:5000) for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Detection: Apply an ECL substrate and capture the chemiluminescent signal using a digital imager. Quantify band intensities using densitometry software.



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Caption: Workflow for assessing protein phosphorylation via Western Blot.

In Vivo Antitumor Efficacy (Xenograft Model)

This experiment evaluates the ability of orally administered Avitinib to inhibit tumor growth in a living animal model.



Materials:

• Cell Line: NCI-H1975.

• Animals: 6- to 8-week-old female athymic BALB/c nude mice.

• Reagents: **Avitinib maleate**, vehicle solution (e.g., 0.5% methylcellulose), Matrigel.

• Equipment: Calipers, animal housing facilities.

Procedure:

Cell Implantation: Harvest NCI-H1975 cells during their exponential growth phase.
 Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel to a final concentration of 1 x 10⁷ cells/mL.

- Tumor Induction: Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.
- Treatment: Monitor tumor growth. When tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.
- Dosing: Administer Avitinib maleate (e.g., 12.5, 50, 500 mg/kg) or vehicle control orally, once daily, for a specified duration (e.g., 14 days).[5]
- Monitoring: Measure tumor dimensions with calipers two to three times per week. Calculate tumor volume using the formula: (Length × Width²) / 2. Monitor animal body weight as an indicator of toxicity.
- Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of Avitinib to inhibit the enzymatic activity of purified EGFR kinase domains.

Materials:



- Enzymes: Recombinant purified EGFR (WT, L858R, T790M) kinase domains.
- Reagents: Avitinib maleate, ATP, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1).
- Detection System: An ADP-Glo™ Kinase Assay kit or similar luminescence-based system that quantifies ADP production.
- Equipment: Microplate reader capable of luminescence detection.

Procedure:

- Reaction Setup: In a 96- or 384-well plate, prepare a reaction mixture containing the kinase buffer, a specific concentration of the EGFR enzyme, and the peptide substrate.
- Inhibitor Addition: Add serial dilutions of Avitinib maleate or DMSO vehicle control to the wells.
- Reaction Initiation: Initiate the kinase reaction by adding a specific concentration of ATP.
- Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
- Signal Detection: Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ system. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert the generated ADP into a luminescent signal.
- Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Covalent Binding Confirmation (Mass Spectrometry)

This experiment provides direct evidence that Avitinib forms a covalent bond with Cys797 of the EGFR protein.

Materials:

Protein: Recombinant EGFR (T790M/L858R) kinase domain.



- Reagents: Avitinib maleate, incubation buffer (e.g., Tris-HCl), trypsin.
- Equipment: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Procedure:

- Incubation: Incubate the recombinant EGFR protein with an excess of **Avitinib maleate** for a sufficient time to allow for covalent bond formation.
- Cleanup: Remove unbound inhibitor using a method such as dialysis or a desalting column.
- Proteolytic Digestion: Digest the protein-inhibitor complex into smaller peptides using trypsin.
- LC-MS/MS Analysis: Separate the resulting peptide mixture using liquid chromatography and analyze the fragments by tandem mass spectrometry.
- Data Interpretation: Search the MS/MS data for a peptide fragment containing the Cys797 residue. A mass shift in this peptide corresponding to the molecular weight of Avitinib confirms the formation of a covalent adduct. The fragmentation pattern of this modified peptide can further validate the specific site of binding.[7]

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